molecular formula C16H21N3O B8639900 N-(3-(1-Methylpiperidin-4-yl)-1H-indol-5-yl)acetamide CAS No. 182563-03-7

N-(3-(1-Methylpiperidin-4-yl)-1H-indol-5-yl)acetamide

Cat. No. B8639900
M. Wt: 271.36 g/mol
InChI Key: DXVFIKXMKWRGPL-UHFFFAOYSA-N
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Patent
US05708008

Procedure details

Beginning with 2.00 gm (5.74 mMol) 5-amino-3-(1-methyl-piperidin-4-yl)-1H-indole dihydrochloride ethanolate and 1.13 gm (25.8 mMol) acetyl chloride, 1.22 gm (78.3%) of the title compound were recovered as a white powder.
Name
5-amino-3-(1-methyl-piperidin-4-yl)-1H-indole dihydrochloride ethanolate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step Two
Yield
78.3%

Identifiers

REACTION_CXSMILES
[CH2:1]([O-:3])[CH3:2].Cl.Cl.[NH2:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][CH:11]=[C:10]2[CH:16]1[CH2:21][CH2:20][N:19]([CH3:22])[CH2:18][CH2:17]1.C(Cl)(=O)C>>[C:1]([NH:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][CH:11]=[C:10]2[CH:16]1[CH2:21][CH2:20][N:19]([CH3:22])[CH2:18][CH2:17]1)(=[O:3])[CH3:2] |f:0.1.2.3|

Inputs

Step One
Name
5-amino-3-(1-methyl-piperidin-4-yl)-1H-indole dihydrochloride ethanolate
Quantity
2 g
Type
reactant
Smiles
C(C)[O-].Cl.Cl.NC=1C=C2C(=CNC2=CC1)C1CCN(CC1)C
Step Two
Name
Quantity
1.13 g
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1C=C2C(=CNC2=CC1)C1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.22 g
YIELD: PERCENTYIELD 78.3%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.